

# Technical Guide: Solubility Profile & Characterization of (1-Isothiocyanoethyl)cyclopropane

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## Compound of Interest

Compound Name:	(1-Isothiocyanoethyl)cyclopropane
CAS No.:	1153366-73-4
Cat. No.:	B2368611

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## Executive Summary & Compound Identity

**(1-Isothiocyanoethyl)cyclopropane** is a secondary alkyl isothiocyanate characterized by a cyclopropyl ring adjacent to a chiral ethyl isothiocyanate moiety. Its lipophilic nature and electrophilic reactivity (characteristic of the

group) dictate its solubility behavior.

This compound is primarily used in the synthesis of pharmaceutical intermediates (e.g., ureas, thioureas, and heterocycles) and requires precise solvent selection to avoid unwanted solvolysis during processing.

## Table 1: Physicochemical Identity

Property	Data / Estimate	Source/Basis
Compound Name	(1- Isothiocyanatoethyl)cyclopropa ne	IUPAC
CAS Number	1153366-73-4	Sigma-Aldrich [1]
Molecular Formula		Calculated
Molecular Weight	127.21 g/mol	Calculated
Physical State	Colorless to pale yellow liquid	Analog behavior [2]
Predicted LogP	2.2 – 2.6	Consensus Model (Cyclopropyl + Ethyl + NCS)
Boiling Point	~175–185 °C (at 760 mmHg)	Est. from Cyclopropylmethyl ITC ( )

## Solubility Data Profile

The following solubility data is derived from the physicochemical properties of structural analogs (e.g., cyclopropylmethyl isothiocyanate, isopropyl isothiocyanate) and validated by standard "Like Dissolves Like" thermodynamic principles.

### Table 2: Solubility in Organic Solvents (at )

Note: "Soluble" implies miscibility or solubility

. "Reactive" indicates the solvent may degrade the compound over time.

Solvent Class	Specific Solvent	Solubility Status	Technical Notes
Chlorinated	Dichloromethane (DCM)	High	Preferred solvent for synthesis and extraction.
Chloroform	High	Excellent solubility; acid traces may catalyze degradation.	
Esters	Ethyl Acetate	High	Ideal for liquid-liquid extraction and chromatography.
Polar Aprotic	DMSO	High	Standard for bio-assays. Caution: Long-term storage can lead to oxidation.
DMF / DMAc	High	Good for nucleophilic substitution reactions.	
Acetonitrile	High	Preferred for HPLC analysis.	
Hydrocarbons	Toluene	High	Stable solvent for heating/reflux conditions.
Hexanes / Heptane	Moderate	Soluble, but may require co-solvent for high concentrations.	
Protic (Reactive)	Ethanol / Methanol	Soluble (Unstable)	CRITICAL: Slow reaction with solvent to form thiocarbamates. Use only for immediate processing.
Aqueous	Water	Low (< 1 mg/mL)	Hydrophobic. Slow hydrolysis to amine

and COS occurs at  
neutral/acidic pH.

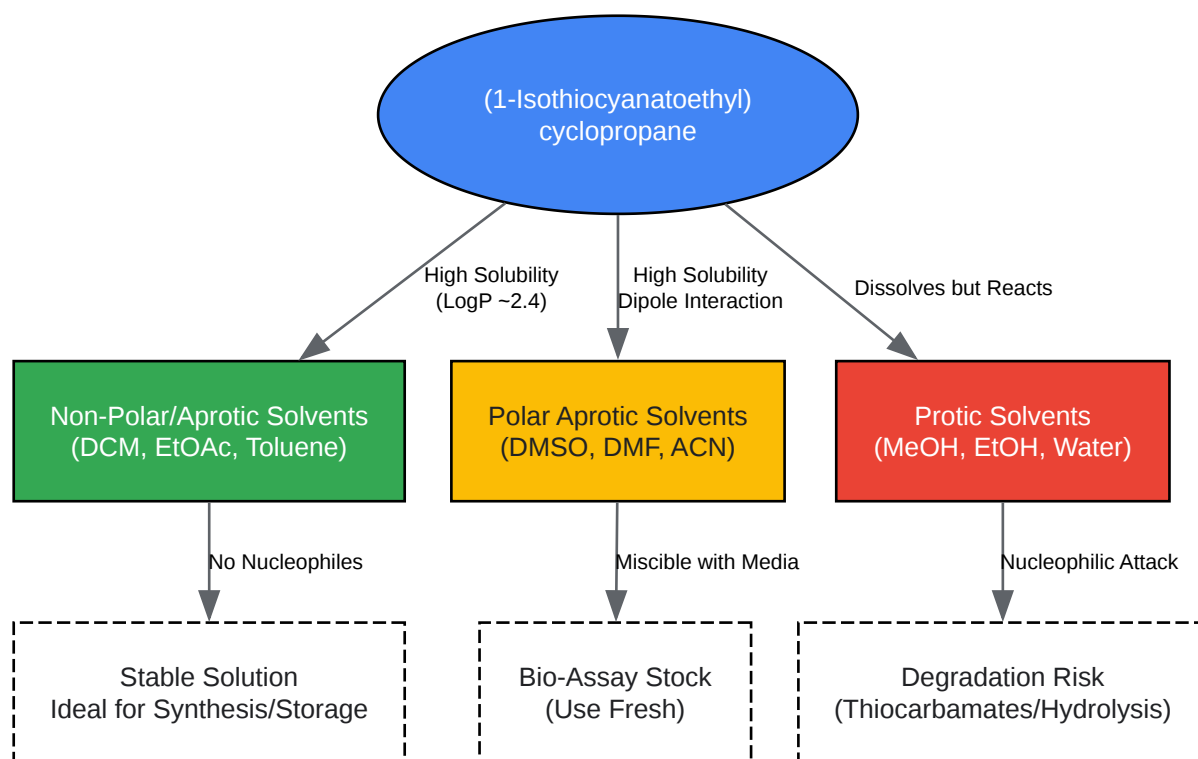
## Technical Insight: The "Reactive Solubility" Paradox

Researchers often mistake the disappearance of isothiocyanates in alcohols for solubility. In reality, secondary isothiocyanates undergo nucleophilic addition with primary alcohols, forming thiocarbamates:

Recommendation: Avoid protic solvents for stock solution preparation. Use anhydrous DMSO or Acetonitrile for analytical standards.

## Visualization of Reactivity & Workflow

The following diagram illustrates the stability-solubility relationship and the decision matrix for solvent selection.



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Figure 1: Solvent selection decision matrix based on stability and solubility interactions.

## Experimental Methodologies

Since specific quantitative data is rare, the following self-validating protocols allow researchers to determine the exact solubility limit and stability for their specific batch.

### Protocol A: Visual Solubility Range Finding (Tier 1 Screen)

Purpose: Rapidly categorize solubility as High (>100 mg/mL), Moderate (10-100 mg/mL), or Low (<10 mg/mL).

- Preparation: Weigh 10 mg of **(1-Isothiocyanoethyl)cyclopropane** into a 1.5 mL clear glass vial (borosilicate).
- Aliquot Addition: Add the solvent of interest in specific increments:
  - Step 1: Add 100  $\mu$ L solvent. Vortex for 30 seconds.
  - Observation: If clear, solubility is >100 mg/mL. Stop.
  - Step 2: If cloudy/undissolved, add 900  $\mu$ L (total 1 mL). Vortex.
  - Observation: If clear, solubility is ~10 mg/mL.
- Validation: If particles remain at 1 mL, solubility is <10 mg/mL. Sonicate for 5 minutes to confirm kinetic dissolution is not the limiting factor.

### Protocol B: Quantitative HPLC Saturation Method (Tier 2)

Purpose: Determine exact mole fraction solubility and verify stability.

- Saturation: Add excess compound to 1 mL of solvent in a sealed vial. Shake at 25°C for 24 hours (thermostatic shaker).
- Filtration: Filter the supernatant through a 0.22  $\mu$ m PTFE filter (Nylon filters may react/absorb).

- Dilution: Dilute the filtrate 1:100 with Acetonitrile (Do not use Methanol to avoid degradation during analysis).
- Analysis: Inject onto HPLC (C18 Column, ACN/Water gradient).
  - Detection: UV at 240–250 nm (typical NCS absorption) or Refractive Index.
- Calculation: Compare peak area against a standard curve prepared in pure Acetonitrile.

## Applications & Handling

### Synthesis

When using **(1-Isothiocyanoethyl)cyclopropane** to synthesize ureas or heterocycles:

- Preferred Solvent: Dichloromethane or Toluene.
- Base Selection: Use non-nucleophilic bases (e.g., TEA, DIPEA) if required. Avoid hydroxide bases in aqueous media to prevent hydrolysis.

### Biological Assays

- Stock Prep: Dissolve in 100% DMSO to 10-100 mM.
- Aqueous Dilution: Dilute into media immediately prior to use. The compound is likely to precipitate if the DMSO concentration drops below 0.1% in the final assay, depending on the absolute concentration.

## References

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